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molecular formula C20H21BrO B2911193 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol CAS No. 128272-29-7

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol

Cat. No. B2911193
M. Wt: 357.291
InChI Key: BLOOFHRWAOQRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05015758

Procedure details

In a 100 ml flask, under a nitrogen atmosphere, are placed 2 g of 1-acetoxyadamantane and 20 ml of n-heptane, and 0.5 g of concentrated sulfuric acid is introduced drop by drop. At a temperature of about 22.C, 2.3 of 6-hydroxy-2-bromonaphthalene are added slowly and the mixture is left in vigorous agitation. The solvent is eliminated by filtration and the solid residue in suspension in the water is collected. The residue is filtered and then washed until neutrality is obtained. The resulting reddish solid is washed again with hexane until a colorless filtrate is obtained. After drying in a vacuum oven for 24 hours at 30 C one obtains a raw product which is chromatographed with a silica column using an ethyl acetate and hexane mixture of 1:9 as the eluent. After evaporation of the solvents, 1.3 g of desired raw product were obtained (Melting point: 218°-224° C.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
22.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)(=O)C.S(=O)(=O)(O)O.[OH:20][C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:30]=1)[CH:27]=[C:26]([Br:31])[CH:25]=[CH:24]2>CCCCCCC>[C:5]12([C:30]3[CH:29]=[C:28]4[C:23]([CH:24]=[CH:25][C:26]([Br:31])=[CH:27]4)=[CH:22][C:21]=3[OH:20])[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)OC12CC3CC(CC(C1)C3)C2
Name
Quantity
0.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
22.C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=CC(=CC2=CC1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml flask, under a nitrogen atmosphere, are placed
WAIT
Type
WAIT
Details
the mixture is left in vigorous agitation
FILTRATION
Type
FILTRATION
Details
The solvent is eliminated by filtration
CUSTOM
Type
CUSTOM
Details
the solid residue in suspension in the water is collected
FILTRATION
Type
FILTRATION
Details
The residue is filtered
WASH
Type
WASH
Details
washed until neutrality
CUSTOM
Type
CUSTOM
Details
is obtained
WASH
Type
WASH
Details
The resulting reddish solid is washed again with hexane until a colorless filtrate
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
After drying in a vacuum oven for 24 hours at 30 C one
Duration
24 h
CUSTOM
Type
CUSTOM
Details
obtains a raw product which
CUSTOM
Type
CUSTOM
Details
is chromatographed with a silica column
ADDITION
Type
ADDITION
Details
an ethyl acetate and hexane mixture of 1:9 as the eluent
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=C(C=C3C=CC(=CC3=C2)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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